7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(2,3-Dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused tetrazolo[1,5-a]pyrimidine core. The structure includes:
- Tetrazole ring: A five-membered ring with four nitrogen atoms fused to a pyrimidine.
- Substituents: A 2,3-dimethoxyphenyl group at position 7, a methyl group at position 5, and a pyridin-2-yl carboxamide at position 4.
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-11-15(18(27)22-14-9-4-5-10-20-14)16(26-19(21-11)23-24-25-26)12-7-6-8-13(28-2)17(12)29-3/h4-10,16H,1-3H3,(H,20,22,27)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSCHWSWWXXLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the formation of the desired heterocyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen can yield reduced forms of the compound.
Substitution: Various substituents can be introduced into the molecule, replacing existing groups.
Cyclization: Formation of additional ring structures through intramolecular reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α, β-unsaturated compounds in the presence of ethanol and heat can yield fluorescent pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it has been shown to exhibit antimicrobial activity by binding to and inhibiting the function of bacterial enzymes .
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
Comparison of Yields and Conditions
Implications :
- The target compound’s synthesis may achieve moderate-to-high yields (~70–90%) if optimized similarly to .
- Carboxamide formation likely requires coupling agents (e.g., EDC/HOBt), as seen in pyrazolo-pyrimidine syntheses ().
Physicochemical Properties
Melting Points and Solubility
Inference :
Spectroscopic Characterization
NMR and IR Data Trends
Elemental Analysis
Pyrazolo-pyrimidines show close agreement between calculated/found C, H, N values (e.g., C: 54.81% vs. 54.61% in ), suggesting rigorous purity standards applicable to the target.
Biological Activity
7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis
The compound can be synthesized through various chemical pathways involving pyrimidine derivatives and tetrazole moieties. The synthesis typically includes the formation of the tetrazole ring followed by functionalization with the dimethoxyphenyl and pyridinyl groups.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Inhibition of Pathogenic Bacteria : Compounds related to this structure have shown significant inhibition against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Antifungal Activity : Similar derivatives have also been tested against fungal species such as those in the genus Candida , displaying promising antifungal activity .
Cytotoxicity
The cytotoxic effects of this compound class have been evaluated using various cell lines. For example:
- Cancer Cell Lines : In vitro studies indicate that certain derivatives exhibit cytotoxicity against human breast cancer cell lines (MCF-7), comparable to standard chemotherapeutic agents like cisplatin . The specific mechanisms involve the induction of apoptosis and disruption of cellular proliferation pathways.
The biological activity is largely attributed to the interaction of these compounds with critical enzymes involved in bacterial cell wall synthesis and DNA replication:
- DNA Gyrase Inhibition : Molecular docking studies suggest strong binding interactions with DNA gyrase, a vital enzyme for bacterial DNA replication. Compounds form multiple hydrogen bonds with key residues in the enzyme's active site . This interaction is crucial for their antibacterial efficacy.
Case Studies
| Study | Findings |
|---|---|
| Study A | Evaluated the cytotoxicity against MCF-7 cells; showed significant inhibition compared to control. |
| Study B | Tested antimicrobial activity against various pathogens; MIC values indicated high potency. |
| Study C | Investigated molecular interactions with DNA gyrase; confirmed strong binding affinity. |
Q & A
Q. Q1. What are the common synthetic routes for preparing 7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide?
Methodological Answer: The compound is synthesized via multicomponent reactions (MCRs), leveraging the tetrazolo-pyrimidine core as a scaffold. Key steps include:
- Core Formation: Cyclization of precursors (e.g., aminotetrazole and β-diketones) under acidic or basic conditions to form the tetrazolo[1,5-a]pyrimidine ring .
- Substitution: Introducing the 2,3-dimethoxyphenyl and pyridin-2-yl groups via nucleophilic substitution or coupling reactions. Solvents like ethanol or DMF and catalysts such as ZnCl₂ are often used to optimize yields .
- Purification: Column chromatography or recrystallization (e.g., from ethanol/DMF mixtures) ensures high purity (>95%) .
Q. Q2. How is the molecular structure of this compound confirmed?
Methodological Answer: Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirm regiochemistry of the pyrimidine ring .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 436.1542 for C₂₂H₂₂N₇O₃) .
- X-ray Crystallography: Determines bond angles/distances (e.g., dihedral angles between phenyl and pyrimidine rings) for 3D conformation .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yield and reduce side products?
Methodological Answer: Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux in ethanol minimizes decomposition .
- Catalyst Screening: Bases like triethylamine or Lewis acids (e.g., ZnCl₂) accelerate cyclization. Microwave-assisted synthesis reduces reaction time .
- In-situ Monitoring: HPLC or TLC tracks reaction progress, enabling timely quenching to prevent over-substitution .
Q. Q4. What methodologies are used to evaluate its biological activity, and how can contradictory data be resolved?
Methodological Answer:
- Assay Design:
- Enzyme Inhibition: Kinase assays (e.g., EGFR or CDK2) measure IC₅₀ values using ATP-competitive binding protocols .
- Receptor Binding: Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity (Kᵢ) .
- Data Contradictions:
- Structural Variants: Compare substituent effects (Table 1) to identify activity drivers. For example, replacing 2-methoxyphenyl with 3-bromophenyl may alter steric hindrance .
- Assay Conditions: Control variables like pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
Q. Table 1: Substituent Effects on Biological Activity
| Substituent (R) | Activity (IC₅₀, nM) | Mechanism Insight |
|---|---|---|
| 2,3-Dimethoxyphenyl | 12.4 ± 1.2 | Enhanced π-π stacking with kinase pockets |
| 4-Hydroxyphenyl | 48.9 ± 3.5 | Hydrogen bonding with catalytic lysine |
| 3-Bromophenyl | 8.7 ± 0.9 | Halogen bonding improves selectivity |
Q. Q5. How can computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses in enzyme active sites (e.g., EGFR TK domain). Key parameters:
- Scoring Functions: Evaluate binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- MD Simulations: AMBER or GROMACS assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models: Regression analysis links substituent descriptors (e.g., Hammett σ) to activity trends, guiding structural optimization .
Methodological Challenges
Q. Q6. What strategies mitigate synthetic impurities in the final product?
Methodological Answer:
- Byproduct Identification: LC-MS/MS detects common impurities (e.g., uncyclized intermediates or demethylated analogs) .
- Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting species .
- Reaction Quenching: Rapid cooling post-cyclization prevents thermal degradation .
Future Directions
Q. Q7. How can substituent engineering enhance its pharmacokinetic profile?
Methodological Answer:
- LogP Optimization: Introduce polar groups (e.g., -OH or -COOH) to reduce hydrophobicity (target LogP 2–3) while maintaining permeability .
- Metabolic Stability: Deuterate labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
